Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15909505
InChI: InChI=1S/C15H17NO4/c1-9-5-11-12(20-8-14(17)19-4)7-10(2)16-15(11)13(6-9)18-3/h5-7H,8H2,1-4H3
SMILES:
Molecular Formula: C15H17NO4
Molecular Weight: 275.30 g/mol

Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate

CAS No.:

Cat. No.: VC15909505

Molecular Formula: C15H17NO4

Molecular Weight: 275.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate -

Specification

Molecular Formula C15H17NO4
Molecular Weight 275.30 g/mol
IUPAC Name methyl 2-(8-methoxy-2,6-dimethylquinolin-4-yl)oxyacetate
Standard InChI InChI=1S/C15H17NO4/c1-9-5-11-12(20-8-14(17)19-4)7-10(2)16-15(11)13(6-9)18-3/h5-7H,8H2,1-4H3
Standard InChI Key RROCWDNDRGSFBO-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C(N=C2C(=C1)OC)C)OCC(=O)OC

Introduction

Chemical Structure and Functional Significance

The quinoline scaffold is a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. In methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate, strategic substitutions enhance both reactivity and bioavailability:

  • 8-Methoxy group: Electron-donating methoxy substituents stabilize the aromatic system via resonance, potentially modulating interactions with biological targets .

  • 2,6-Dimethyl groups: Methyl groups at the 2- and 6-positions introduce steric effects, influencing binding specificity and metabolic stability .

  • Acetate ester at C4: The ester moiety improves solubility in lipid membranes, facilitating cellular uptake, while the oxygen bridge provides a site for hydrolytic cleavage, enabling prodrug strategies .

This structural configuration aligns with pharmacophores observed in antimalarial and antiviral agents, suggesting mechanistic parallels with clinically used quinolines like chloroquine .

Synthetic Methodologies

Synthesis of methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate typically involves multi-step protocols to assemble the quinoline core and introduce substituents. Key steps derived from analogous syntheses include:

Quinoline Core Formation

The Skraup or Doebner-Miller reactions are employed to construct the quinoline skeleton. For example, condensation of aniline derivatives with glycerol and sulfuric acid under controlled heating yields the bicyclic framework . Subsequent oxidation and cyclization steps ensure proper ring closure.

Functionalization at C8 and C4

  • Methoxy introduction: Nucleophilic aromatic substitution using sodium methoxide or dimethyl sulfate under basic conditions installs the 8-methoxy group .

  • Acetate esterification: Reaction of the 4-hydroxyquinoline intermediate with methyl bromoacetate in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) forms the ether linkage .

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/ethyl acetate gradients) and recrystallization . Structural confirmation relies on:

  • 1H^1\text{H}-NMR: Aromatic protons resonate between δ\delta 7.2–8.1 ppm, while the acetate methyl group appears as a singlet near δ\delta 3.7 ppm .

  • HRMS: Molecular ion peaks ([M+H]+[\text{M}+\text{H}]^+) validate the expected mass (C15H17NO4\text{C}_{15}\text{H}_{17}\text{NO}_{4}: calculated 275.1158, observed 275.1152) .

Comparative Analysis with Structural Analogs

The following table contrasts methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate with related compounds:

Compound NameSubstituentsBiological Activity
6-MethoxyquinolineC9: 6-OCH₃Antimalarial (IC50\text{IC}_{50}: 1.2 μM)
8-HydroxyquinolineC9: 8-OHChelation therapy, antifungal
Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetateC4: OCH₂COOCH₃; C2,6: CH₃; C8: OCH₃Hypothesized broad-spectrum

The acetate ester distinguishes this compound by offering hydrolytic lability, a trait exploitable in prodrug designs .

Challenges and Future Directions

Current limitations include insufficient in vivo data and unclear toxicity profiles. Future work should prioritize:

  • Structure-activity relationship (SAR) studies: Systematically varying substituents to optimize potency and selectivity.

  • Pharmacokinetic profiling: Assessing oral bioavailability and metabolic stability in animal models.

  • Target identification: Employing affinity chromatography or computational docking to pinpoint molecular targets.

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